N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
CAS No.:
Cat. No.: VC1563792
Molecular Formula: C40H57ClN2O7
Molecular Weight: 713.35
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C40H57ClN2O7 |
---|---|
Molecular Weight | 713.35 |
IUPAC Name | 2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |
Standard InChI | InChI=1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1 |
Standard InChI Key | IZJBQJRLNJOCMH-UHFFFAOYSA-M |
SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCO)C.[Cl-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 possesses a well-defined chemical identity with specific structural characteristics that determine its behavior in research applications. The compound has been assigned the CAS number 2107273-12-9, which serves as its unique identifier in chemical databases . Its molecular structure is represented by the chemical formula C40H57ClN2O7, indicating a complex organic molecule containing carbon, hydrogen, nitrogen, oxygen, and chlorine atoms . The molecular weight of this compound is 713.36 Da (sometimes rounded to 713.4 g/mol), placing it in the medium molecular weight range for biological research reagents .
The structural composition of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 includes two PEG chains of different lengths (PEG4 and PEG2) attached to a Cy5 fluorophore. The terminal hydroxyl group (-OH) is a key structural feature that enables further chemical modification, making this compound versatile for various conjugation strategies . The cyanine portion (Cy5) provides the fluorescent properties, while the PEG linkers enhance water solubility and reduce aggregation in aqueous environments.
Table 1: Chemical Properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
The spectroscopic properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 are primarily derived from its Cy5 fluorophore component, which is known for its far-red fluorescence emission. According to multiple sources, this compound exhibits an excitation maximum at approximately 649 nm and an emission maximum ranging from 667-670 nm . These spectral characteristics position the compound in the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging as it minimizes interference from tissue autofluorescence.
The Cy5 component of this compound contributes significantly to its high quantum yield, estimated to be around 0.28, which indicates efficient conversion of absorbed photons to emitted fluorescence . This high quantum yield translates to bright fluorescence signals even at relatively low concentrations, making the compound suitable for sensitive detection applications. Additionally, the Cy5 fluorophore demonstrates excellent stability and resistance to photobleaching, allowing for extended imaging sessions without significant loss of signal intensity .
Table 2: Spectroscopic Properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
Spectroscopic Parameter | Value | Reference |
---|---|---|
Excitation Maximum | 649 nm | |
Emission Maximum | 667-670 nm | |
Quantum Yield | ~0.28 (derived from Cy5 component) | |
Photobleaching Resistance | High | |
Spectral Region | Far-red |
The spectroscopic characteristics of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 make it particularly valuable for applications requiring deep tissue penetration, multicolor imaging, and reduced background interference. The far-red emission profile allows researchers to conduct experiments with minimal overlap with other commonly used fluorophores, enabling multiplexed detection strategies.
Research Applications
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 demonstrates versatility across multiple research applications, leveraging both its fluorescent properties and chemical reactivity. The compound's design enables it to serve as a valuable tool in various scientific disciplines, with particular utility in biological and medicinal research contexts.
Fluorescent Labeling Applications
The far-red fluorescent properties of the Cy5 component make N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 highly suitable for various fluorescent labeling applications. The compound can be used in fluorescence microscopy to visualize biological structures with high sensitivity and low background interference . The far-red emission profile enables deeper tissue penetration compared to fluorophores that emit at shorter wavelengths, facilitating imaging in complex biological samples.
Additionally, the compound can be employed in flow cytometry protocols for cell analysis and sorting based on fluorescent signals . The bright fluorescence and stability of the Cy5 component provide reliable detection in this application context. Western blotting and immunoassays also benefit from the compound's fluorescent properties, offering sensitive detection of target proteins without the hazards associated with radioactive labels .
Use in PROTAC Development
Recent product descriptions indicate that N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 has found application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative class of molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system. The PEG components of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 can serve as flexible linkers connecting the target protein-binding ligand with the E3 ligase-recruiting moiety in PROTAC constructs.
The hydroxyl group present in this compound provides a convenient attachment point for further chemical modifications, enabling researchers to integrate it into more complex molecular structures required for PROTAC development . The hydrophilic nature of the PEG linkers also contributes to improved solubility of the resulting PROTAC molecules, which is crucial for their biological activity.
Bioconjugation Applications
The reactive hydroxyl group of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 makes it suitable for various bioconjugation strategies. This functional group can be derivatized or replaced with other reactive groups to facilitate attachment to biomolecules such as proteins, antibodies, and nucleic acids . The resulting conjugates benefit from both the fluorescent properties of the Cy5 component and the enhanced solubility provided by the PEG linkers.
The presence of hydrophilic PEG spacers is particularly advantageous in bioconjugation applications as they reduce steric hindrance during the binding process, potentially improving the biological activity of the resulting conjugates . This feature is especially important when labeling proteins or antibodies where maintaining proper folding and binding capacity is critical for functionality.
Most suppliers provide storage recommendations (-20°C) and shipping information to ensure the compound's integrity throughout the supply chain . Many commercial sources also highlight the research-grade nature of their products, with some offering custom synthesis or GMP-grade production for specialized applications upon request .
Future Research Perspectives
The unique combination of fluorescent properties and reactive functionality in N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 positions this compound for expanded applications in emerging research areas. As biological imaging techniques continue to advance, compounds with far-red emission profiles like this one will likely play increasingly important roles in deep-tissue imaging, multiplexed detection, and super-resolution microscopy.
The compound's utility in PROTAC development represents an exciting frontier, as this therapeutic approach gains momentum in drug discovery pipelines. The flexibility and solubility-enhancing properties of the PEG linkers make N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 a valuable building block for these complex molecular constructs. Further exploration of structure-activity relationships in PROTAC development may lead to optimized linker designs based on this compound.
Additionally, the bioorthogonal chemistry field may benefit from derivatives of this compound, potentially enabling selective labeling of biomolecules in complex biological systems through click chemistry and related approaches. The hydroxyl functionality provides a versatile starting point for such chemical modifications, expanding the compound's potential applications beyond current uses.
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